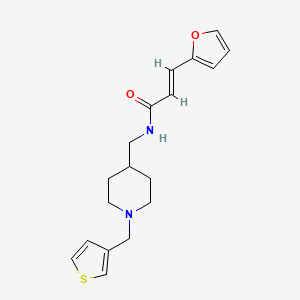

(E)-3-(furan-2-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

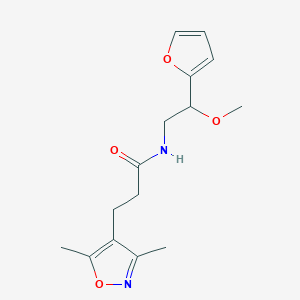

(E)-3-(furan-2-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide is a chemical compound that has been studied for its potential use in scientific research applications. This compound is also known as FTM or Furan-2-ylmethylthiophenylmethylpiperidinyl methacrylamide. It is a small molecule that has been synthesized using various methods and has been found to have several biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

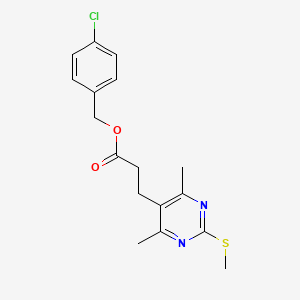

Palladium-Catalyzed Alkenation of Thiophenes and Furans

This study highlights a method for directly alkenating thiophenes and furans using a palladium catalyst. The process, which includes acrylamides as substrates, yields mono-alkenylated products, predominantly in the (E)-configuration. Such methodologies are crucial in synthesizing complex molecules for material science and organic chemistry applications (Jinlong Zhao et al., 2009).

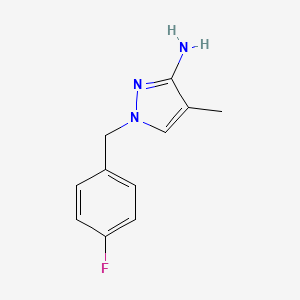

Inhibition of SARS Coronavirus Helicase

A novel chemical compound has been identified as a potent inhibitor of the enzymatic activities of SARS coronavirus helicase, demonstrating significant therapeutic potential. The compound's effectiveness was assessed through ATP hydrolysis and double-stranded DNA unwinding assays, indicating its potential in developing antiviral drugs (Jin-Moo Lee et al., 2017).

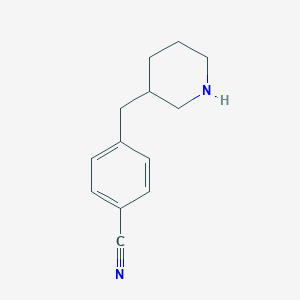

PET Imaging of Microglia

A PET radiotracer specific for CSF1R, a microglia-specific marker, has been developed, enabling noninvasive imaging of reactive microglia and disease-associated microglia. This advancement is crucial for studying neuroinflammation and developing therapeutics for neuropsychiatric disorders (A. Horti et al., 2019).

Enantioselective Ene-Reduction by Fungi

The synthesis of E-2-cyano-3-(furan-2-yl) acrylamide and its enantioselective reduction by marine and terrestrial fungi highlights the potential of biocatalysis in producing optically active pharmaceutical intermediates. This research demonstrates the use of fungi in green chemistry applications (D. E. Jimenez et al., 2019).

Mitigating Acrylamide, Furan, and HMF in Food

Research on industrially applicable strategies for mitigating acrylamide, furan, and 5-hydroxymethylfurfural in food addresses the need for safer food processing methods. Techniques such as the use of asparaginase and vacuum treatment are explored for reducing these potentially carcinogenic compounds (M. Anese et al., 2013).

Eigenschaften

IUPAC Name |

(E)-3-(furan-2-yl)-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c21-18(4-3-17-2-1-10-22-17)19-12-15-5-8-20(9-6-15)13-16-7-11-23-14-16/h1-4,7,10-11,14-15H,5-6,8-9,12-13H2,(H,19,21)/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLDLKIJLQBGRNX-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C=CC2=CC=CO2)CC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)/C=C/C2=CC=CO2)CC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(furan-2-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-ethyl-1H-pyrazol-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2758623.png)

![N-[(2-methylpyrimidin-4-yl)methyl]propan-2-amine;propan-2-ol;dihydrochloride](/img/no-structure.png)

![(2-Ethoxy-phenyl)-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine](/img/structure/B2758632.png)

![4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2758638.png)

![2-(4-((4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenoxy)acetamide](/img/structure/B2758640.png)

![N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]oxirane-2-carboxamide](/img/structure/B2758641.png)

![[9-(4-methoxyphenyl)-6-oxo-6,9-dihydro-1H-purin-1-yl]acetic acid](/img/structure/B2758646.png)